molecular formula C24H24N4O4 B2435557 2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 384351-17-1

2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2435557
CAS No.: 384351-17-1
M. Wt: 432.48
InChI Key: BAXRFLPBJBLXSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a molecular formula of C24H24N4O4. This compound is characterized by its intricate structure, which includes a pyrazole ring, a tetrahydropyrimidine ring, and a methoxyethyl group

Properties

IUPAC Name

2-methoxyethyl 4-(1,3-diphenylpyrazol-4-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-16-20(23(29)32-14-13-31-2)22(26-24(30)25-16)19-15-28(18-11-7-4-8-12-18)27-21(19)17-9-5-3-6-10-17/h3-12,15,22H,13-14H2,1-2H3,(H2,25,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAXRFLPBJBLXSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)C(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps, starting with the formation of the pyrazole ring. The initial step may include the reaction of phenylhydrazine with a substituted ketone to form a Schiff base

Industrial Production Methods

In an industrial setting, the production of this compound would require careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts. Large-scale synthesis would also involve purification processes to ensure the final product's purity and quality.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methoxyethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. For example:
Conditions : Reflux with aqueous HCl (2M) in ethanol (80°C, 6 hours).
Product : 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid.
Characterization :

  • IR: Loss of ester carbonyl peak (~1730 cm⁻¹) and appearance of broad –OH stretch (~2500–3300 cm⁻¹).

  • 13C NMR^{13}\text{C NMR}: Shift from δ ~165 ppm (ester C=O) to δ ~175 ppm (carboxylic acid C=O) .

Thiation of the 2-Oxo Group

The 2-oxo group is replaced by a thioxo group via reaction with phosphorus pentasulfide (P2_2S5_5):
Conditions : Toluene, reflux (12 hours) .
Product : 2-Methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
Key Data :

  • 1H NMR^{1}\text{H NMR}: Disappearance of the NH proton signal at δ ~9.2 ppm.

  • IR: New absorption band at ~1250 cm⁻¹ (C=S) .

Cyclization Reactions

The compound participates in cyclization reactions with bifunctional reagents. For instance, treatment with dimethyl acetylenedicarboxylate (DMAD) yields fused heterocycles:
Conditions : Methanol, reflux (8 hours) .
Mechanism :

  • Thia-Michael addition of the thioxo group to DMAD.

  • aza-Michael addition of the NH group, followed by cyclization and dehydrogenation.
    Product : Pyrido[2,3-d]pyrimidine derivatives.
    Characterization :

  • IR: Three C=O stretches (~1736, 1719, 1695 cm⁻¹) confirm ester and ketone groups .

Reactivity with Nitrogen Nucleophiles

The ester group reacts with nitrogen nucleophiles (e.g., hydrazine) to form hydrazide derivatives:
Conditions : Ethanol, room temperature (4 hours) .
Product : 4-(1,3-Diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide.
Applications : Intermediate for synthesizing Schiff bases or heterocyclic scaffolds .

Electrophilic Aromatic Substitution

The pyrazole and phenyl rings undergo electrophilic substitution (e.g., nitration, halogenation):
Example : Nitration at the para position of the phenyl ring.
Conditions : HNO3_3/H2_2SO4_4, 0–5°C (2 hours) .
Product : Nitro-substituted derivatives.
Characterization :

  • 1H NMR^{1}\text{H NMR}: New aromatic proton signals at δ ~8.2–8.5 ppm .

Comparative Reactivity of Derivatives

The table below summarizes key derivatives and their reaction outcomes:

Reaction Type Conditions Product Biological Activity
HydrolysisHCl/EtOH, refluxCarboxylic acid derivativeEnhanced solubility
ThiationP2_2S5_5, tolueneThioxo analogImproved enzyme inhibition
Cyclization with DMADDMAD, MeOH, refluxPyrido[2,3-d]pyrimidineAntitumor activity
Hydrazide formationHydrazine, EtOHCarbohydrazidePrecursor for antimicrobial agents

Mechanistic Insights

  • Ester Hydrolysis : Proceeds via nucleophilic attack of water on the carbonyl carbon, stabilized by the electron-withdrawing pyrazole group .

  • Thia-Michael Addition : The sulfur atom acts as a nucleophile, attacking the electron-deficient alkyne in DMAD .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibit a range of biological activities:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various microbial strains.
  • Anticancer Properties : Structural analogs have been investigated for their ability to induce apoptosis in cancer cells.
  • Anti-inflammatory Effects : Some derivatives have demonstrated effectiveness in reducing inflammation markers .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic synthesis techniques. Key methods include:

  • Cyclization reactions to form the tetrahydropyrimidine core.
  • Functional group modifications to enhance biological activity.

These synthetic routes are crucial for optimizing yield and purity .

Applications in Medicinal Chemistry

The compound's unique combination of functional groups allows for its application in various therapeutic areas:

Drug Development

Due to its potential biological activities, this compound can be explored as a lead candidate for developing new pharmaceuticals targeting:

  • Central Nervous System Disorders
  • Infectious Diseases
  • Cancer Therapy

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to This compound :

  • Antimicrobial Evaluation : A study synthesized a series of related compounds and evaluated their antimicrobial activity against various pathogens. Results indicated promising activity against Gram-positive and Gram-negative bacteria .
  • Molecular Docking Studies : Research involving molecular docking has suggested that this compound can effectively bind to specific protein targets associated with cancer cell proliferation .

Mechanism of Action

The mechanism by which 2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Bis(2-methoxyethyl) 4-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

  • (E)-Substituted-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)benzeneamine derivatives

Uniqueness

2-Methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific structural features, such as the presence of the methoxyethyl group and the tetrahydropyrimidine ring

Biological Activity

The compound 2-methoxyethyl 4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic organic molecule notable for its complex structure and potential biological activities. Characterized by a tetrahydropyrimidine core, this compound incorporates various functional groups that enhance its pharmacological properties. This article reviews the biological activity of this compound based on available research findings and case studies.

Structural Overview

The molecular formula of the compound is C20H22N4O3C_{20}H_{22}N_4O_3, and it features:

  • Tetrahydropyrimidine core : A foundational structure associated with various biological activities.
  • Methoxyethyl group : Enhances solubility and bioavailability.
  • Diphenyl pyrazole moiety : Known for anti-inflammatory and anticancer properties.

Biological Activities

Research indicates that compounds with similar structures to This compound exhibit a range of biological activities:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains. For instance, derivatives of tetrahydropyrimidines have demonstrated significant antibacterial properties.
  • Anticancer Activity : Pyrazole derivatives are often studied for their anticancer potential. The compound's structure suggests it may inhibit cancer cell proliferation through mechanisms involving apoptosis.
  • Anti-inflammatory Effects : The presence of the pyrazole ring is associated with anti-inflammatory activity, making this compound a candidate for further exploration in inflammatory disease models.

Interaction Studies

Interaction studies reveal that this compound may interact with various biological targets:

  • Enzyme Inhibition : Preliminary studies suggest that the compound can inhibit tumor-associated carbonic anhydrases (hCA IX), which are implicated in cancer progression. The inhibition constants (KI values) observed were in the low nanomolar range, indicating high potency against these enzymes .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with structurally similar compounds is provided:

Compound NameStructural FeaturesBiological Activity
Ethyl 6-methyl-2-oxo-4-(phenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylateSimilar tetrahydropyrimidine coreAntimicrobial
3-(4-fluorophenyl)-2,4-dioxo-pyrimidine derivativesSubstituted phenyl groupsAnticancer
4-(1H-pyrazol) derivativesPyrazole ring attachmentAnti-inflammatory

The specific combination of functional groups in This compound may lead to unique interactions with biological targets not observed in other derivatives.

Case Studies

Several studies have investigated the pharmacological effects of similar compounds:

  • Anticonvulsant Activity : Research on related pyrazole derivatives demonstrated significant anticonvulsant effects in animal models. These findings suggest potential applications in neurological disorders .
  • CNS Activity : Certain tetrahydropyrimidone derivatives were shown to induce both central nervous system stimulation and depression in mice. This dual activity highlights the need for careful evaluation of dosage and effects when considering therapeutic applications .

Q & A

Basic: What synthetic methodologies are recommended for preparing this tetrahydropyrimidine derivative?

Answer:
The compound can be synthesized via the Biginelli reaction , a one-pot multicomponent condensation of:

  • Aldehyde precursor : 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (or equivalent heterocyclic aldehyde).
  • β-Keto ester : Methyl or ethyl acetoacetate derivatives.
  • Urea/thiourea : To form the pyrimidinone core.

Typical conditions : Ethanol or acetic acid as solvent, catalytic acid (e.g., HCl, p-TsOH), and reflux for 6–12 hours. Post-synthesis purification involves recrystallization from ethanol/water or DMF-EtOH (1:1) mixtures .

Basic: How is structural characterization performed for this compound?

Answer:

  • Spectroscopy :
    • 1H/13C NMR : Confirm substituent integration (e.g., methoxyethyl protons at δ ~3.5–4.5 ppm, pyrazole aromatic protons at δ ~7.2–8.0 ppm) .
    • IR : Ester carbonyl (C=O) at ~1700 cm⁻¹ and pyrimidinone C=O at ~1650 cm⁻¹ .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]+).
  • X-ray crystallography : Single-crystal studies (e.g., R factor < 0.06) resolve bond lengths and dihedral angles, critical for confirming stereochemistry .

Advanced: How can reaction yields be optimized for structurally analogous compounds?

Answer:

  • Catalyst screening : Lewis acids (e.g., FeCl3, ZnCl2) or ionic liquids improve cyclization efficiency .
  • Solvent optimization : Microwave-assisted synthesis in ethanol reduces reaction time vs. conventional reflux .
  • Stoichiometric adjustments : Excess β-keto ester (1.2–1.5 equiv) enhances regioselectivity in pyrimidinone formation .

Advanced: How to resolve contradictory biological activity data in dihydropyrimidinone (DHPM) derivatives?

Answer:

  • Substituent-driven SAR studies :
    • Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring enhance antimicrobial activity .
    • Pyrazole moieties (as in the target compound) may modulate kinase inhibition or anti-inflammatory responses .
  • Bioassay standardization : Use consistent cell lines (e.g., MCF-7 for anticancer screening) and controls to minimize variability .

Basic: What recrystallization protocols ensure high-purity crystals for X-ray analysis?

Answer:

  • Solvent pairs : Ethanol/water (2:1) or DMF-EtOH (1:1) for slow evaporation at 4°C .
  • Crystal seeding : Introduce microcrystals from prior batches to induce nucleation.
  • Temperature gradient methods : Gradual cooling from 60°C to room temperature minimizes defects .

Advanced: What computational methods validate stereochemical assignments?

Answer:

  • Density Functional Theory (DFT) : Compare calculated vs. experimental NMR chemical shifts (δ < 0.5 ppm deviation) .
  • Molecular docking : Predict binding conformations if the compound targets enzymes (e.g., dihydrofolate reductase) .
  • NOESY NMR : Correlates spatial proximity of protons (e.g., methoxyethyl vs. pyrazole groups) .

Basic: What analytical techniques confirm the integrity of the ester functional group?

Answer:

  • Hydrolysis assay : Reflux with NaOH (2M) to cleave the ester, followed by LC-MS detection of carboxylic acid and alcohol byproducts.
  • 13C NMR : Ester carbonyl resonance at ~165–170 ppm .
  • TGA/DSC : Monitor thermal stability (decomposition >200°C typical for esters) .

Advanced: How to address low solubility in biological assays?

Answer:

  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via post-synthetic modification of the methoxyethyl chain .
  • Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrin complexes to enhance bioavailability .
  • Co-solvent systems : DMSO/PBS (≤10% v/v) maintains compound stability in vitro .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.